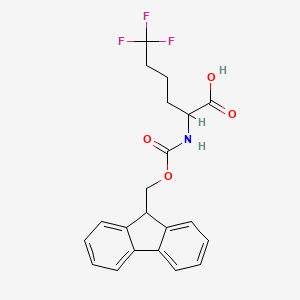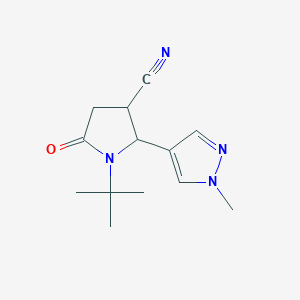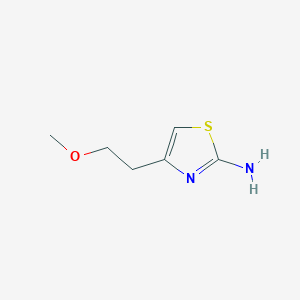
N-Fmoc-6,6,6-trifluoro-L-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-6,6,6-trifluoro-L-norleucine is a fluorinated amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and peptide engineering. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis, making this compound particularly valuable in the development of therapeutic peptides and protein studies .
Métodos De Preparación
The synthesis of N-Fmoc-6,6,6-trifluoro-L-norleucine typically involves the alkylation of a chiral glycine equivalent. One reported method describes the use of a chiral nickel(II) complex to achieve high enantiomeric purity. The synthetic route involves three main steps: alkylation, deprotection, and purification. The overall yield of this method is approximately 82.4%, with an enantiomeric purity of 99% .
Industrial production methods for this compound are not widely documented, but the described laboratory synthesis provides a scalable and robust approach that could potentially be adapted for larger-scale production .
Análisis De Reacciones Químicas
N-Fmoc-6,6,6-trifluoro-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Peptide Coupling: The Fmoc group allows for peptide coupling reactions, making it useful in the synthesis of peptides and proteins.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, and coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for peptide bond formation .
Aplicaciones Científicas De Investigación
N-Fmoc-6,6,6-trifluoro-L-norleucine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of fluorinated peptides with improved pharmacokinetic properties and metabolic stability.
Peptide Engineering: It is employed in the synthesis of therapeutic peptides, allowing for precise mimicking of natural peptide-receptor interactions.
Protein Structural Studies: The incorporation of this compound into proteins aids in the study of protein structures and functions.
Antitumor and Antimicrobial Research: Derivatives of this compound have shown potential antitumor and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-Fmoc-6,6,6-trifluoro-L-norleucine is primarily related to its incorporation into peptides and proteins. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to interact more effectively with biological targets. The Fmoc group facilitates the selective incorporation of the compound into peptides, enabling the study of specific molecular pathways and interactions .
Comparación Con Compuestos Similares
N-Fmoc-6,6,6-trifluoro-L-norleucine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
N-Fmoc-6-(phenylmethoxy)-L-norleucine: This compound has a phenylmethoxy group instead of a trifluoromethyl group, resulting in different chemical reactivity and biological activity.
Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid: Another fluorinated amino acid with similar applications in peptide synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of the Fmoc protective group and the trifluoromethyl group, making it particularly valuable in the development of stable and bioavailable therapeutic peptides .
Propiedades
Fórmula molecular |
C21H20F3NO4 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27) |
Clave InChI |
RVXLFAQYYCBCAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)



![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

